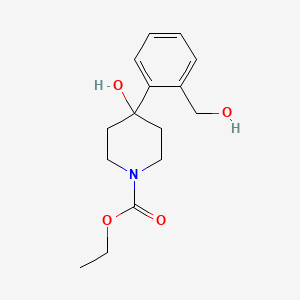

Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate

CAS No.: 71546-51-5

Cat. No.: VC2444884

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71546-51-5 |

|---|---|

| Molecular Formula | C15H21NO4 |

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H21NO4/c1-2-20-14(18)16-9-7-15(19,8-10-16)13-6-4-3-5-12(13)11-17/h3-6,17,19H,2,7-11H2,1H3 |

| Standard InChI Key | VQYJOTHYMNZSGB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O |

| Canonical SMILES | CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O |

Introduction

Chemical Identity and Structure

Basic Identification

Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is identified by the CAS number 71546-51-5 . It is also known by several synonyms including:

-

Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate

-

Ethyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate

-

Ethyl 4-hydroxy-4(2-hydroxymethylphenyl)-1-piperidine carboxylate

The compound has a molecular weight of 279.33 g/mol and a molecular formula of C15H21NO4, indicating its relatively complex structure containing carbon, hydrogen, nitrogen, and oxygen atoms .

Structural Features

The molecular structure of Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate comprises several key components:

-

A six-membered piperidine ring as the central structural element

-

A hydroxyl group at the 4-position of the piperidine ring

-

A phenyl ring substituted at the 4-position of the piperidine

-

A hydroxymethyl group at the 2-position of the phenyl ring

-

An ethoxycarbonyl (ethyl carboxylate) group attached to the nitrogen atom of the piperidine ring

This specific arrangement of functional groups creates a unique three-dimensional molecular structure with potential for varied chemical interactions and biological activities.

Physical and Chemical Properties

Physical Properties

While comprehensive physical property data for this specific compound is limited in the available search results, some properties can be inferred based on its structure and comparison with similar compounds. The presence of multiple functional groups, particularly the hydroxyl groups, suggests the compound would exhibit specific solubility characteristics and potential for hydrogen bonding interactions.

Based on structural analysis and comparison with related compounds, Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate likely possesses:

-

Moderate solubility in polar organic solvents such as alcohols and DMSO

-

Limited water solubility, though the hydroxyl groups enhance aqueous solubility compared to non-hydroxylated analogs

-

Potential for hydrogen bonding through its hydroxyl groups

-

A three-dimensional structure influenced by the conformational preferences of the piperidine ring

Solution Preparation

For research applications requiring precise concentrations, the following table provides guidance for preparing stock solutions of Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate:

| Concentration | Volume Required for Different Amounts | ||

|---|---|---|---|

| 1 mg | 5 mg | 10 mg | |

| 1 mM | 3.58 mL | 17.9 mL | 35.80 mL |

| 5 mM | 0.716 mL | 3.58 mL | 7.16 mL |

| 10 mM | 0.358 mL | 1.79 mL | 3.58 mL |

Synthesis and Preparation

Preparation Considerations

For laboratory-scale preparation, considerations would include:

-

The selection of appropriate protecting groups to manage the multiple reactive sites

-

Control of stereochemistry, particularly at the 4-position of the piperidine ring

-

Careful purification procedures to ensure high purity of the final product

-

Scale-up challenges related to the potentially multi-step synthesis

The complexity of the molecule suggests that commercial availability might be limited, potentially necessitating custom synthesis for research applications.

Comparison with Related Compounds

Structural Analogs

Several structurally related compounds provide context for understanding Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate:

-

Ethyl 4-hydroxypiperidine-1-carboxylate (CAS: 65214-82-6): A simpler analog lacking the phenyl and hydroxymethyl substituents, with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol .

-

Tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate: This compound differs in having a tert-butyl carboxylate group instead of an ethyl carboxylate, and a phenyl group without the hydroxymethyl substituent.

-

Ethyl 4-(1H-benzimidazol-2-ylamino)piperidine-1-carboxylate: This compound shares the ethyl piperidine-1-carboxylate core structure but has different substituents at the 4-position .

Comparative Properties

The following table compares selected properties of Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate with those of a related compound:

| Property | Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate | Ethyl 4-hydroxypiperidine-1-carboxylate |

|---|---|---|

| Molecular Formula | C15H21NO4 | C8H15NO3 |

| Molecular Weight | 279.33 g/mol | 173.21 g/mol |

| CAS Number | 71546-51-5 | 65214-82-6 |

| Structure | Contains piperidine ring with 2-hydroxymethylphenyl group | Contains piperidine ring without phenyl substituent |

| Physical State | Not specified in search results | Clear liquid |

| Boiling Point | Not specified in search results | 120-130°C (at 0.098 Torr) |

| Density | Not specified in search results | 1.12 |

| Refractive Index | Not specified in search results | 1.4802 |

This comparative analysis illustrates how the addition of the 2-hydroxymethylphenyl group significantly increases the molecular complexity and weight, which would likely impact properties such as solubility, reactivity, and potential biological activities .

Applications in Scientific Research

Related Research Areas

While specific research on Ethyl 4-hydroxy-4-(2-(hydroxymethyl)phenyl)piperidine-1-carboxylate is limited in the search results, research on structurally related compounds suggests potential areas of interest:

-

Research on piperidine derivatives has explored their potential as enzyme inhibitors and receptor modulators.

-

Related compounds have been investigated as components in the study of structure-activity relationships for various biological targets.

-

Some research has investigated aryl-substituted heterocycles as modulators of peroxisome proliferator-activated receptors (PPARs), which are important targets for treating metabolic disorders .

-

Piperidine derivatives have been explored as intermediates in the synthesis of pharmaceutical compounds with diverse therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume